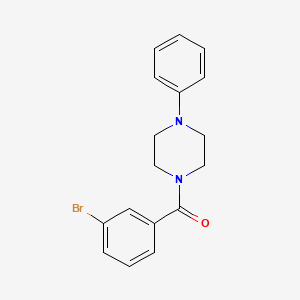
1-(3-bromobenzoyl)-4-phenylpiperazine
Vue d'ensemble
Description
1-(3-bromobenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzoyl group attached to a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-phenylpiperazine typically involves the reaction of 3-bromobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bromobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 4-phenylpiperazine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative.
Hydrolysis: The major products are 3-bromobenzoic acid and 4-phenylpiperazine.
Applications De Recherche Scientifique
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent.
Chemical Biology: It serves as a useful tool in studying the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3-bromobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key proteins involved in cell proliferation and survival. For example, it may inhibit the activity of enzymes or receptors that are overexpressed in cancer cells, leading to reduced cell viability and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-bromobenzoyl)piperidine: This compound shares the bromobenzoyl group but has a piperidine ring instead of a phenylpiperazine moiety.
1-(3-bromobenzoyl)-4-(piperidin-1-ylsulfonyl)piperazine: This compound has a similar structure but includes a sulfonyl group attached to the piperazine ring.
Uniqueness
1-(3-bromobenzoyl)-4-phenylpiperazine is unique due to the presence of both a bromobenzoyl group and a phenylpiperazine moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry and pharmacology.
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUIUNPFGLTYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide](/img/structure/B3728596.png)
![N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3728604.png)
![N-(2-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3728613.png)
![N-(2-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3728619.png)
![N-(3-bromophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide](/img/structure/B3728622.png)
![N-[(Z)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3728630.png)
![2-(2,6-dichlorophenyl)-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B3728642.png)

![4-[(2-benzyl-2-phenylhydrazino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3728666.png)
![1-(pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-yldiazenyl)-2-naphthol](/img/structure/B3728668.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3728691.png)
![2-[(4-ethoxyphenyl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B3728709.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3728710.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]propanamide](/img/structure/B3728713.png)
